molecular formula C13H20N2O2S B1387172 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline CAS No. 942474-87-5

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline

Cat. No. B1387172
CAS RN: 942474-87-5
M. Wt: 268.38 g/mol
InChI Key: CEULTGNUOMOFLX-UHFFFAOYSA-N
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Description

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds . Anilines, on the other hand, are a class of compounds that consist of a phenyl group attached to an amino group . They are also commonly used in the production of drugs, dyes, and plastics .


Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization, hydrogenation, and multicomponent reactions . Anilines can be synthesized through various methods, including the reduction of nitrobenzene or the ammonolysis of phenyl halides .


Molecular Structure Analysis

The molecular structure of piperidines consists of a six-membered ring with one nitrogen atom . Anilines have a phenyl group attached to an amino group .


Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including substitutions and additions . Anilines can also participate in a wide range of reactions, such as acylation and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, piperidines are basic in nature and have a characteristic odor . Anilines are weakly basic and can form salts with acids .

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline has been used in a number of scientific research applications. It has been used as a reagent for the synthesis of peptides, as a catalyst for the synthesis of polymers, and as a ligand for the binding of metal ions. It has also been used as a substrate for the enzymatic synthesis of a variety of compounds.

Mechanism of Action

Target of Action

It’s worth noting that both indole and piperidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with cellular targets.

Biochemical Pathways

The broad-spectrum biological activities of indole derivatives suggest that they may influence a variety of biochemical pathways .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The diverse biological activities of indole derivatives suggest that they may have a wide range of potential effects .

Action Environment

The success of suzuki–miyaura cross-coupling, a common method for constructing carbon-carbon bonds in organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may play a significant role in the action of compounds like 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline for lab experiments include its low cost, its availability, and its versatility. It is also relatively easy to synthesize and has a wide range of applications. The limitations of using this compound for lab experiments include its lack of specificity and its lack of understanding of its mechanism of action.

Future Directions

For research on 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be done into the synthesis of this compound and its potential uses in drug discovery. Finally, further research could be done into the potential use of this compound as a ligand for metal ions and its potential applications in catalysis.

Safety and Hazards

The safety and hazards associated with “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, both piperidines and anilines can be hazardous and require careful handling .

properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEULTGNUOMOFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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